molecular formula C20H15F3N2O2S B2583314 Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate CAS No. 477854-56-1

Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate

Cat. No. B2583314
CAS RN: 477854-56-1
M. Wt: 404.41
InChI Key: BPPUSOIPPAHGAG-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate (EPPT) is a chemical compound that has gained interest from the scientific community. It is a potential source of biologically active compounds that contains a significant set of advantageous properties .


Synthesis Analysis

The synthesis of compounds similar to EPPT often involves the introduction of a trifluoromethyl group and a pyridine structure . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular formula of EPPT is C20H15F3N2O2S, and it has a molecular weight of 404.41. The structure of EPPT includes a pyrrole ring system, which is known to possess diverse biological activities .


Physical And Chemical Properties Analysis

EPPT contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrate interesting cytotoxicity against cancer cell lines and human umbilical vein endothelial cells (Stolarczyk et al., 2018).

  • General Synthesis Approach : Improved methods for synthesizing 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, highlight the significance of this compound in the broader context of pyrimidine carboxylate chemistry (Breaux & Zwikelmaier, 1981).

  • Structure-Activity Relationship Studies : Exploration of the structure-activity relationship in compounds related to ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate, particularly as NF-kappaB and AP-1 gene expression inhibitors, reflects the compound's potential in medicinal chemistry (Palanki et al., 2000).

Biological Activities

  • Antibacterial and Antifungal Properties : Ethyl 5-cyano-6-mercaptonicotinate derivatives, closely related to the compound of interest, exhibit notable antibacterial and antifungal activities, suggesting a potential role in treating infectious diseases (Gad-Elkareem & El-Adasy, 2010).

  • Antiviral and Antimycotic Activities : Ethyl or methyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates, similar in structure to the compound , show promising activity against herpes simplex virus type 1 and various fungal strains, indicating potential antiviral and antimycotic applications (Sansebastiano et al., 1993).

  • Antifilarial Potential : Derivatives of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines, closely related to this compound, show notable antifilarial activity, suggesting a potential use in treating filarial infections (Singh et al., 2008).

Kinetic and Reaction Studies

  • Oxidation Kinetics : Research on the oxidation kinetics of Ethyl-2-(methylthio) pyrimidine 5-carboxylate, a structurally related compound, provides insights into its chemical behavior and potential applications in synthetic chemistry (Padmini et al., 2016).

  • Novel Compounds Synthesis : Microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, starting from derivatives like Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, showcases innovative approaches in synthesizing structurally related compounds (Eynde et al., 2001).

properties

IUPAC Name

ethyl 2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c1-2-27-19(26)16-12-24-17(13-7-4-3-5-8-13)25-18(16)28-15-10-6-9-14(11-15)20(21,22)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPUSOIPPAHGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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